N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide

Catalog No.
S13340411
CAS No.
M.F
C24H21ClN2OS
M. Wt
421.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentad...

Product Name

N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide

IUPAC Name

N-[(2E,4E)-1-(4-chlorophenyl)-5-phenylpenta-2,4-dienyl]imino-4-methylbenzenesulfinamide

Molecular Formula

C24H21ClN2OS

Molecular Weight

421.0 g/mol

InChI

InChI=1S/C24H21ClN2OS/c1-19-11-17-23(18-12-19)29(28)27-26-24(21-13-15-22(25)16-14-21)10-6-5-9-20-7-3-2-4-8-20/h2-18,24H,1H3/b9-5+,10-6+,27-26?

InChI Key

KYUWQJPBDYKYMM-JKBYGQEBSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=NC(C=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)N=NC(/C=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)Cl

N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide is a complex organic compound characterized by its unique structure, which includes a sulfinamide functional group and a conjugated pentadiene system. This compound features a 4-chlorophenyl group and a phenyl group attached to a pentadiene backbone, making it a member of the broader class of compounds known as sulfinamides. The presence of the imino group introduces additional reactivity and potential biological activity, which is of interest in various fields of research.

Typical of sulfinamides and conjugated systems:

  • Nucleophilic Addition: The imino nitrogen can act as a nucleophile, allowing for reaction with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfinamide and chlorophenyl.
  • Reductive Reactions: The sulfinamide group can be reduced to amine derivatives under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide typically involves several key steps:

  • Formation of the Pentadiene Backbone: This can be achieved through classic organic reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
  • Introduction of the Imino Group: This is often accomplished via condensation reactions between amines and carbonyl compounds.
  • Sulfinamide Formation: The final step may involve reacting the resulting compound with a sulfonamide under acidic or basic conditions to yield the sulfinamide structure.

These steps require careful control of reaction conditions to ensure high yields and purity.

N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: As a reagent in organic synthesis due to its unique reactivity profile.
  • Material Science: In the development of new materials with specific electronic or optical properties.

Studies on the interactions of N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide with biological targets are essential for understanding its mechanism of action. Potential interactions include:

  • Protein Binding Studies: To assess how well the compound binds to target proteins involved in disease pathways.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent biological effects.

Such studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
(2E,4E)-5-(4-Methylthio)phenylpenta-2,4-dienamideContains methylthio group instead of chlorophenylAntitumor activity reported
(2E,4E)-5-PHENYL-PENTA-2,4-DIENALLacks sulfinamide functionalityExhibits antimicrobial properties
(2E,4E)-5-(2-Chlorophenyl)penta-2,4-dienenitrileContains nitrile instead of sulfinamideKnown for anti-inflammatory effects

These comparisons illustrate how variations in substituents can influence biological activity and chemical behavior, emphasizing the uniqueness of N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide within this class of compounds.

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

420.1063122 g/mol

Monoisotopic Mass

420.1063122 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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